molecular formula C12H15N3 B12861230 N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine

N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine

Cat. No.: B12861230
M. Wt: 201.27 g/mol
InChI Key: DQFNAQDMHWCGOA-UHFFFAOYSA-N
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Description

N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine is a chemical compound with the molecular formula C12H16N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine typically involves the reaction of benzyl chloride with 2-(1H-pyrazol-4-yl)ethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine hydrochloride
  • 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
  • N-benzyl-N-methyl-2-(2-pyrazinyl)ethanamine hydrochloride

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl group and pyrazole ring contribute to its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-benzyl-2-(1H-pyrazol-4-yl)ethanamine

InChI

InChI=1S/C12H15N3/c1-2-4-11(5-3-1)8-13-7-6-12-9-14-15-10-12/h1-5,9-10,13H,6-8H2,(H,14,15)

InChI Key

DQFNAQDMHWCGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CNN=C2

Origin of Product

United States

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